1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
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Overview
Description
1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes a pyrrolidine ring substituted with a 4-methylphenylmethyl group, making it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including as an analgesic, anti-inflammatory, and anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride can be compared with other pyrrolidine derivatives, such as:
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride: This compound has a similar structure but with a chlorine substituent instead of a methyl group, leading to different biological activities and chemical properties.
1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride: The presence of a methoxy group can enhance the compound’s solubility and alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H20Cl2N2 |
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Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H |
InChI Key |
WRIWZUYGZBWQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |
Origin of Product |
United States |
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